6-Bromohexanamide

Description

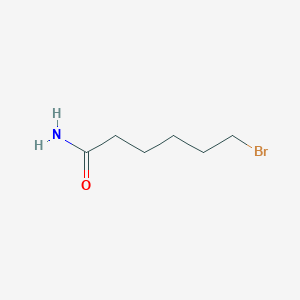

6-Bromohexanamide (C₆H₁₂BrNO) is a brominated aliphatic amide featuring a six-carbon chain with a terminal bromine atom and an amide group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, enzyme substrates, and polymer conjugates . Its structure enables reactivity at both the bromine and amide moieties, making it valuable for nucleophilic substitution reactions and enzymatic studies. Key applications include its use in synthesizing bifunctional oncogenic inhibitors , as a nitrogen source for microbial amidases , and in oxygen transfer reactions catalyzed by phenylboronic acid .

Properties

IUPAC Name |

6-bromohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCGXHIRLZORQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313789 | |

| Record name | 6-bromohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-55-7 | |

| Record name | 6-Bromohexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromohexanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57817-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanamide, 6-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexanamide can be synthesized through several methods. One common approach involves the bromination of hexanamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Another method involves the conversion of 6-bromohexanenitrile to this compound. This process includes the hydrolysis of 6-bromohexanenitrile using an acid or base catalyst, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to hexanamide by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-bromohexanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium at elevated temperatures.

Major Products

Substitution: Formation of 6-hydroxyhexanamide or 6-aminohexanamide.

Reduction: Formation of hexanamide.

Oxidation: Formation of 6-bromohexanoic acid.

Scientific Research Applications

6-Bromohexanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromohexanamide involves its ability to interact with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with target molecules, thereby inhibiting or modifying their activity. The compound can target specific enzymes or proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

6-Bromohexanoic Acid (C₆H₁₁BrO₂)

- Structural Differences : Replaces the amide group with a carboxylic acid.

- Reactivity : The carboxylic acid group enhances solubility in polar solvents but reduces nucleophilic substitution reactivity compared to 6-bromohexanamide.

- Applications : Primarily used as a precursor for esters and polymers. Crystallographic studies reveal a linear aliphatic chain with Br and COOH groups at opposite termini .

6-Bromohexanoyl Chloride (C₆H₁₀BrClO)

- Structural Differences : Replaces the amide group with an acyl chloride.

- Reactivity: Highly reactive in acylations due to the electrophilic carbonyl carbon. Used to synthesize this compound via aminolysis .

- Hazards : Corrosive and moisture-sensitive, requiring careful handling .

Methyl 6-Bromohexanoate (C₇H₁₃BrO₂)

- Structural Differences : Ester derivative with a methoxy group instead of an amide.

- Reactivity : Less reactive than the acyl chloride but more volatile than the carboxylic acid or amide. Used in esterification and transesterification reactions .

2-Bromoacetamide (C₂H₄BrNO)

- Structural Differences : Shorter chain (two carbons) with bromine adjacent to the amide.

- Reactivity : Rapid hydrolysis under basic conditions due to steric accessibility. Used in protein alkylation and crosslinking .

Complex Amides (e.g., 6-Bromo-N-propionyltryptamine)

- Structural Differences : Incorporates an indole ring system, increasing aromaticity and steric bulk.

- Reactivity : Bromine on the indole moiety directs electrophilic substitutions. Used in alkaloid synthesis and receptor-binding studies .

Enzymatic Processing and Substrate Specificity

- Bro1 Mutant Penicillin Acylase : Processes this compound as a sole nitrogen source, unlike wild-type enzymes. Structural analysis (2.5 Å resolution) revealed altered substrate-binding pockets accommodating the bromoalkyl chain .

- Microbial Amidases : Engineered amidases hydrolyze this compound efficiently, enabling industrial applications in chiral amine synthesis .

Role in Drug Design

- Bifunctional Inhibitors : Coupling this compound-derived intermediates with MEK inhibitors improved cellular uptake and target affinity. Analog 9 showed 37% yield in preclinical trials .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Key Research Findings

Biological Activity

6-Bromohexanamide, a compound with the chemical formula CHBrNO, has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a hexanamide backbone. The presence of the bromine substituent is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results in MIC assays, indicating effective inhibition of bacterial growth. For instance, it was particularly effective against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the MIC values for this compound against selected bacteria, demonstrating its potential as an antimicrobial agent.

The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with metabolic processes. The bromine atom may enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in the alkyl chain length and substitution patterns can significantly influence potency and selectivity.

- Substituent Variations : Studies have shown that modifications to the bromine substituent or the amide group can lead to changes in activity. For example, replacing bromine with a chlorine atom resulted in decreased antimicrobial efficacy, suggesting that the bromine atom plays a critical role in enhancing biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacteria. In vitro studies have indicated that when combined with other antibiotics, this compound can enhance their effectiveness, potentially reducing dosages and side effects.

- Combination Therapy : A study demonstrated that combining this compound with ampicillin resulted in a synergistic effect against Escherichia coli, lowering the required concentration of ampicillin by half.

- In Vivo Efficacy : Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.